1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester
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Overview
Description
Preparation Methods
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester is synthesized through the esterification of phthalic anhydride with decanol and octanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond . Industrial production methods often employ continuous processes to maximize yield and efficiency.
Chemical Reactions Analysis
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce phthalic acid and the corresponding alcohols (decanol and octanol).
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common reagents used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to understand its potential health impacts, particularly in relation to its use in medical devices.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester involves its interaction with plastic polymers to increase their flexibility and durability. At the molecular level, it integrates into the polymer matrix, reducing intermolecular forces and allowing the polymer chains to move more freely. This results in enhanced flexibility and reduced brittleness of the plastic material .
Comparison with Similar Compounds
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester can be compared with other similar compounds such as:
1,2-Benzenedicarboxylic acid, diundecyl ester: This compound has a similar structure but with longer alkyl chains, resulting in different physical properties and applications.
1,2-Benzenedicarboxylic acid, dibutyl ester:
1,2-Benzenedicarboxylic acid, dioctyl ester:
The uniqueness of this compound lies in its specific balance of flexibility and durability, making it suitable for a wide range of industrial applications.
Properties
CAS No. |
64201-61-2 |
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Molecular Formula |
C34H58O4 |
Molecular Weight |
530.8 g/mol |
IUPAC Name |
dioctyl 3-decylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C34H58O4/c1-4-7-10-13-16-17-18-21-25-30-26-24-27-31(33(35)37-28-22-19-14-11-8-5-2)32(30)34(36)38-29-23-20-15-12-9-6-3/h24,26-27H,4-23,25,28-29H2,1-3H3 |
InChI Key |
JUIOJMYTXCXFAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=CC=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC |
Origin of Product |
United States |
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